molecular formula C24H17N3O3 B11075162 Ethane-1,2-dione, 1-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-2-(2-phenyl-1H-indol-3-yl)-

Ethane-1,2-dione, 1-(3-oxo-3,4-dihydro-2H-quinoxalin-1-yl)-2-(2-phenyl-1H-indol-3-yl)-

Cat. No.: B11075162
M. Wt: 395.4 g/mol
InChI Key: STTFTQPIEMIVQL-UHFFFAOYSA-N
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Description

1-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-2-(2-PHENYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE is a complex organic compound that features both quinoxaline and indole moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-2-(2-PHENYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE typically involves multi-step organic reactions. One common method includes the condensation of a quinoxaline derivative with an indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-2-(2-PHENYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline and indole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, modifying its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione and indole-3-carboxylic acid derivatives, while reduction may produce more saturated analogs.

Scientific Research Applications

1-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-2-(2-PHENYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its ability to bind to various biological targets.

    Medicine: The compound is explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-2-(2-PHENYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE involves its interaction with specific molecular targets. The quinoxaline and indole moieties can bind to enzymes, receptors, and other proteins, modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione share structural similarities and exhibit similar biological activities.

    Indole Derivatives: Indole-3-carboxylic acid and its derivatives are structurally related and have comparable biological properties.

Uniqueness

1-[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]-2-(2-PHENYL-1H-INDOL-3-YL)-1,2-ETHANEDIONE is unique due to the combination of quinoxaline and indole moieties in a single molecule

Properties

Molecular Formula

C24H17N3O3

Molecular Weight

395.4 g/mol

IUPAC Name

1-(3-oxo-2,4-dihydroquinoxalin-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione

InChI

InChI=1S/C24H17N3O3/c28-20-14-27(19-13-7-6-12-18(19)25-20)24(30)23(29)21-16-10-4-5-11-17(16)26-22(21)15-8-2-1-3-9-15/h1-13,26H,14H2,(H,25,28)

InChI Key

STTFTQPIEMIVQL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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